N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a fused heteropolycyclic compound characterized by a [1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at position 6. The triazolopyridine moiety is linked via a methylene bridge to a benzo[c][1,2,5]thiadiazole-5-carboxamide group. This structure combines fluorinated and sulfur-nitrogen heterocyclic motifs, which are associated with enhanced metabolic stability and bioactivity in medicinal chemistry .
The benzo[c][1,2,5]thiadiazole moiety introduces electron-deficient aromaticity, which may facilitate π-π stacking interactions in biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N6OS/c16-15(17,18)9-2-1-5-24-12(20-21-13(9)24)7-19-14(25)8-3-4-10-11(6-8)23-26-22-10/h1-6H,7H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFELQLOXCSZMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers.
Mode of Action
The compound interacts with its targets by inhibiting their activities. This inhibition prevents the kinases from phosphorylating other proteins, thereby disrupting the signaling pathways they are involved in. The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot.
Biochemical Pathways
The affected pathways are those regulated by c-Met and VEGFR-2. These pathways are involved in cell proliferation, survival, and angiogenesis. By inhibiting c-Met and VEGFR-2, the compound can disrupt these pathways and prevent the cells from growing and dividing.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties. These studies often involve in silico predictions and in vitro and in vivo experiments to determine the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines. It inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces the late apoptosis of A549 cells. Fluorescence quantitative PCR showed that the compound inhibits the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2.
Action Environment
The action environment can influence the compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects.
Biological Activity
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula : C17H14F3N5O2S
- Molecular Weight : 401.38 g/mol
Structural Features
The compound features a benzo[c][1,2,5]thiadiazole core linked to a trifluoromethyl-[1,2,4]triazolo moiety, which is known for enhancing biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : These compounds often inhibit specific pathways involved in tumor growth and metastasis. They may act as inhibitors of protein kinases or interfere with DNA repair mechanisms.
- Case Study : A study published in ChemMedChem demonstrated that a related triazolo compound significantly inhibited the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications:
- Activity Spectrum : It exhibits activity against various bacterial strains and fungi. The presence of the trifluoromethyl group is believed to enhance lipophilicity, aiding in membrane penetration.
- Research Findings : In vitro assays indicated that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Neuroprotective Effects
Emerging research indicates that this compound may also possess neuroprotective properties:
- Mechanism : It may exert neuroprotection by modulating oxidative stress pathways and reducing neuroinflammation.
- Case Study : A study involving animal models demonstrated that administration of similar compounds resulted in decreased markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease .
Comparative Biological Activity Table
| Property | This compound | Related Compounds |
|---|---|---|
| Anticancer Activity | Induces apoptosis via caspase activation | Similar triazoles |
| Antimicrobial Activity | Effective against resistant bacterial strains | Other benzo[c][1,2,5]thiadiazoles |
| Neuroprotective Effects | Reduces oxidative stress and inflammation in neurodegenerative models | Various neuroprotective agents |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of fused nitrogen-sulfur heterocycles with diverse pharmacological applications. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations
Trifluoromethyl vs. Methoxy Substitution :
The trifluoromethyl group in the target compound confers greater electronegativity and lipophilicity compared to the methoxy-substituted analog . This difference likely enhances membrane permeability and target engagement, as seen in fluorinated analogs like ND-12025 .
Heterocyclic Core Variations :
- The benzo[c][1,2,5]thiadiazole carboxamide in the target compound offers a compact, planar structure conducive to binding with enzymes (e.g., kinases) compared to the bulkier imidazothiazole in ND-12025 .
- Pyrrolo-thiazolo-pyrimidine derivatives (e.g., compound 8 from ) exhibit more complex fused-ring systems, which may reduce synthetic accessibility and solubility .
Methoxy-substituted analogs are less studied but may serve as metabolic intermediates in prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
